7-Hydroxy Bexarotene is a hydroxylated derivative of Bexarotene, a synthetic retinoid primarily utilized in the treatment of cutaneous T-cell lymphoma. This compound selectively activates retinoid X receptors, which are crucial in regulating gene expression associated with cell growth, differentiation, and apoptosis. Its unique structure contributes to its potential therapeutic applications, particularly in oncology and other diseases linked to retinoid signaling pathways.
7-Hydroxy Bexarotene is classified as a synthetic organic compound within the retinoid family. It is derived from Bexarotene through hydroxylation processes that introduce a hydroxyl functional group at the 7-position of the parent molecule. This modification enhances its biological activity and specificity towards retinoid X receptors .
The synthesis of 7-Hydroxy Bexarotene typically involves several key steps:
The industrial production of 7-Hydroxy Bexarotene mirrors these laboratory methods but is scaled for larger quantities, focusing on cost-effectiveness and efficiency in purification processes.
7-Hydroxy Bexarotene participates in various chemical reactions:
These reactions provide avenues for further chemical modifications that may enhance its therapeutic efficacy or alter its pharmacokinetic properties.
The mechanism of action for 7-Hydroxy Bexarotene involves its selective binding to various subtypes of retinoid X receptors (RXRα, RXRβ, RXRγ). Upon binding, these receptors form heterodimers with other nuclear receptors (e.g., retinoic acid receptors), leading to the regulation of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis. This selective activation pathway underlines its potential utility in cancer therapy and other diseases influenced by retinoid signaling .
Relevant analyses indicate that 7-Hydroxy Bexarotene retains significant biological activity despite potential degradation pathways .
7-Hydroxy Bexarotene has several promising applications:
7-Hydroxy Bexarotene (chemical name: 4-[1-(5,6,7,8-Tetrahydro-7-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid) is a monohydroxylated metabolite of the synthetic retinoid Bexarotene. Its molecular formula is C₂₄H₂₈O₃, with a molecular weight of 364.48 g/mol [3] [9]. The compound features a benzoic acid moiety linked via an ethenyl bridge to a pentamethyltetralin ring system, with a hydroxyl group at the C7 position of the tetralin ring.
Table 1: Key Molecular Characteristics
Property | Value/Specification | Significance |
---|---|---|
Molecular Formula | C₂₄H₂₈O₃ | Defines elemental composition |
Molecular Weight | 364.48 g/mol | Impacts pharmacokinetics |
Stereochemistry | Racemic mixture | No chiral centers; C7-OH is achiral |
Canonical SMILES | CC1=CC(C(CCC2(C)C)(C)C)=C2C=C1C(=C)C1=CC=C(C(=O)O)C=C1 | Describes atomic connectivity |
InChI Key | ZXOXDVMWISJVGJ-UHFFFAOYSA-N | Unique chemical identifier |
Stereochemical analysis confirms the absence of defined stereocenters due to the tetrahedral C7 carbon being part of a symmetric alkyl chain, resulting in a racemic mixture. Nuclear Magnetic Resonance (NMR) studies (¹H and ¹³C) validate the regiochemistry of the hydroxyl group, distinguishing it from the 6-hydroxy regioisomer through characteristic chemical shifts of the tetralin ring protons [1] [3].
Synthetic Routes
The synthesis of 7-Hydroxy Bexarotene typically employs regioselective oxidation of Bexarotene or de novo construction of the hydroxylated tetralin system:
Purification Strategies
Table 2: Synthesis Methodologies Comparison
Method | Key Reagents/Conditions | Yield (%) | Purity | Advantage |
---|---|---|---|---|
Chemical Oxidation | tert-Butyl hydroperoxide, FeCl₃ | 15–20 | >95% | Direct functionalization |
De Novo Synthesis | Wittig reaction, Pd-catalysis | 30–35 | >98% | Regiochemical control |
Enzymatic Hydroxylation | CYP3A4 isoforms | <5 | >90% | Biocompatibility |
Intrinsic Properties
Stability Under Stress Conditions
Forced Degradation Studies reveal vulnerabilities:
Table 3: Stability Under Forced Degradation
Stress Condition | Degradation Rate | Major Products Formed | Analytical Method |
---|---|---|---|
UV Light (300–400 nm) | t₁/₂ = 2.1 hours | Quinones, cleaved benzoic acids | UPLC-MS/MS |
3% H₂O₂, 70°C | t₁/₂ = 45 minutes | 7-Oxo-Bexarotene, epoxides | HPLC-DAD |
Acidic Hydrolysis (1M HCl) | <10% degradation | Unchanged | NMR |
Formulation Stability
In topical gels, interactions with organic UV filters (e.g., avobenzone, benzophenone-3) reduce stability by 40–60% under sunlight. Exclusion of photocatalysts (TiO₂/ZnO) and opaque packaging are recommended [2] [5].
Compound Glossary
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: